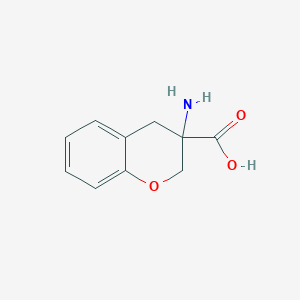

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid” is a compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 . It is a derivative of 3,4-dihydro-2H-1-benzopyran .

Synthesis Analysis

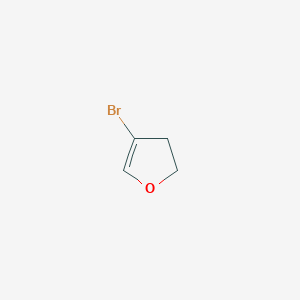

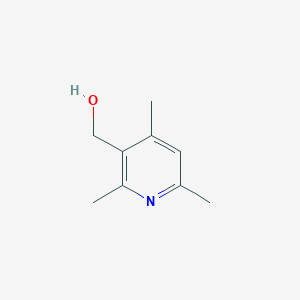

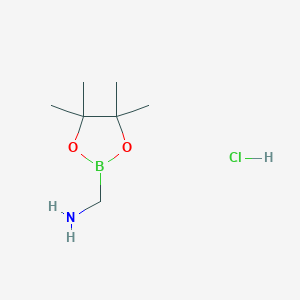

A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents on the 5-position was successfully prepared via palladium-mediated cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, which is a fused ring structure incorporating a benzene ring and a pyran ring .Chemical Reactions Analysis

The synthesis of this compound involves palladium-mediated cross-coupling reactions . The reaction involves the formation of new bonds and the breaking of old ones, resulting in the formation of the desired product .Scientific Research Applications

Serotoninergic Receptor Interaction

This compound has been synthesized with various substituents and shown high affinity for serotoninergic receptors, particularly 5-HT1A and 5-HT7 . These receptors are crucial in the regulation of mood, anxiety, and sleep, making this compound potentially valuable for developing treatments for disorders related to these functions.

Anxiolytic Agent Development

Due to its interaction with serotoninergic receptors, 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid derivatives have been explored as potential anxiolytic agents . They could offer a new approach to anxiety treatment, with the possibility of fewer side effects compared to traditional medications.

Psychotropic Activity Prediction

The compound’s enantiomers have been studied for their psychotropic activities, with the dextrorotatory enantiomer showing better affinity and selectivity for the 5-HT1A receptor . This suggests its utility in behavioral tests predictive of psychotropic activity, which is essential for developing new psychiatric medications.

Pharmacophore Model Design

Researchers have used this compound to design rigid spirobenzopyran analogues based on pharmacophore models of Mellin . This aids in the development of more targeted and effective serotonergic and dopaminergic activity drugs.

Fluorescent Probes for Receptors

Derivatives of this compound have been synthesized as fluorescent probes for 5-HT1A receptors . These probes are valuable tools in biological research for visualizing and tracking receptor activity in real-time.

Antimalarial Drug Research

Although not directly mentioned in the search results, compounds similar to 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid have been investigated for their potential as antimalarial drugs by targeting species-specific enzymes . This highlights the compound’s potential role in the development of new treatments for malaria.

Future Directions

The synthesis and study of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives, including “3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid”, is a topic of ongoing research . These compounds have shown potential in interacting with serotonin receptors, suggesting possible applications in the development of new drugs .

properties

IUPAC Name |

3-amino-2,4-dihydrochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(9(12)13)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPYOBMQIAPLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC1(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(2-Aminoethyl)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B1380644.png)

![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)

![{2-Amino-1-[4-(2-methylpropyl)phenyl]ethyl}dimethylamine](/img/structure/B1380661.png)